2,2'-(1,2-Ethenediyl)bis(3-methyl-5-benzofurancarboximidamide)
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Overview
Description
2,2’-(1,2-Ethenediyl)bis(3-methyl-5-benzofurancarboximidamide) is a complex organic compound with the molecular formula C22H21N4O2 This compound is known for its unique structure, which includes two benzofuran rings connected by an ethenediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethenediyl)bis(3-methyl-5-benzofurancarboximidamide) typically involves the following steps:
Formation of Benzofuran Rings: The initial step involves the synthesis of the benzofuran rings. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Carboximidamide Groups: The carboximidamide groups are introduced through the reaction of the benzofuran derivatives with suitable amidine reagents.
Formation of Ethenediyl Bridge: The final step involves the coupling of the two benzofuran rings via an ethenediyl bridge. This can be achieved through a cross-coupling reaction using palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Ethenediyl)bis(3-methyl-5-benzofurancarboximidamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-(1,2-Ethenediyl)bis(3-methyl-5-benzofurancarboximidamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(1,2-Ethenediyl)bis(3-methyl-5-benzofurancarboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(5-methyl-1,3-benzoxazole): This compound has a similar structure but contains benzoxazole rings instead of benzofuran rings.
1,2-Bis(5-methyl-2-benzoxazolyl)ethylene: Another similar compound with benzoxazole rings and an ethenediyl bridge.
Uniqueness
2,2’-(1,2-Ethenediyl)bis(3-methyl-5-benzofurancarboximidamide) is unique due to its specific combination of benzofuran rings and carboximidamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73819-31-5 |
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Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(E)-2-(5-carbamimidoyl-3-methyl-1-benzofuran-2-yl)ethenyl]-3-methyl-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C22H20N4O2/c1-11-15-9-13(21(23)24)3-5-19(15)27-17(11)7-8-18-12(2)16-10-14(22(25)26)4-6-20(16)28-18/h3-10H,1-2H3,(H3,23,24)(H3,25,26)/b8-7+ |
InChI Key |
IBZTUOSPWNWKMA-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)C(=N)N)/C=C/C3=C(C4=C(O3)C=CC(=C4)C(=N)N)C |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C(=N)N)C=CC3=C(C4=C(O3)C=CC(=C4)C(=N)N)C |
Origin of Product |
United States |
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